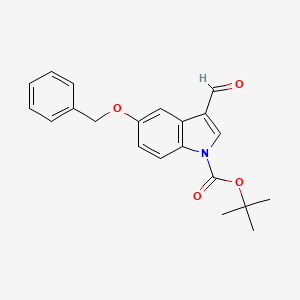

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate

Description

Structural Characteristics and Nomenclature

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate is a substituted indole derivative characterized by a tert-butyl ester group at the 1-position, a benzyloxy substituent at the 5-position, and a formyl group at the 3-position of the indole core. The IUPAC name is tert-butyl 3-formyl-5-phenylmethoxyindole-1-carboxylate, reflecting the systematic arrangement of substituents. The compound is also referred to as 1-Boc-5-benzyloxy-3-formylindole in synthetic contexts.

The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. The substituents are strategically positioned to influence electronic and steric properties:

- Benzyloxy group (5-position) : Enhances electron-donating effects via resonance and provides steric bulk.

- Formyl group (3-position) : Acts as an electron-withdrawing group, enabling participation in nucleophilic additions and cross-coupling reactions.

- tert-Butyl ester (1-position) : Protects the carboxylate functionality while maintaining solubility in organic solvents.

Molecular Formula and Structural Elucidation (C₂₁H₂₁NO₄)

The molecular formula C₂₁H₂₁NO₄ corresponds to a molecular weight of 351.40 g/mol . Structural elucidation is supported by:

The structure is validated by computational models (e.g., InChI: YPZYCNKLMGEYBE-UHFFFAOYSA-N), which align with experimental data from PubChem and ChemSpider.

Physical Properties and Chemical Parameters

Solubility Profile and Molecular Behavior

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and limited solubility in water. Its behavior is influenced by:

- Hydrophobic tert-butyl group : Enhances lipophilicity (logP ~4.8).

- Benzyloxy and formyl groups : Introduce polarizable regions for intermolecular interactions.

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | >50 |

| Ethanol | 10–20 |

| Water | <1 |

Properties

IUPAC Name |

tert-butyl 3-formyl-5-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-11-17(9-10-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZYCNKLMGEYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654312 | |

| Record name | tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-98-4 | |

| Record name | 1,1-Dimethylethyl 3-formyl-5-(phenylmethoxy)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914348-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate (CAS No. 914348-98-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications in drug development.

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.40 g/mol

- Structure : The compound features an indole scaffold, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate indole derivatives with benzyl alcohol and tert-butyl chloroformate under controlled conditions. This method allows for the introduction of the benzyloxy group and the formyl group efficiently.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly breast cancer (MCF-7) cells.

| Compound | Cell Line | EC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MCF-7 | 4.3 | Yes (MCF-10A unaffected) |

| Control | MCF-10A | N/A | N/A |

The compound shows a significant reduction in cell viability at concentrations as low as 4.3 µM in MCF-7 cells, while having minimal effects on normal breast epithelial cells (MCF-10A), indicating a favorable selectivity profile for targeting cancerous tissues .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Preliminary studies suggest that it may modulate key signaling pathways associated with cell growth and survival.

Case Studies

A recent study investigated the efficacy of this compound in combination with other chemotherapeutic agents. The combination therapy demonstrated enhanced cytotoxic effects compared to monotherapy, suggesting potential for use in combination treatment regimens .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. The compound has been classified with certain hazard statements indicating potential toxicity upon ingestion or skin contact . Further toxicological studies are required to establish a comprehensive safety profile.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 351.40 g/mol

- CAS Number : 914348-98-4

The compound features a tert-butyl ester and a formyl group attached to an indole structure, which is known for its pharmacological relevance. The presence of the benzyloxy group enhances its solubility and reactivity, making it a valuable precursor in various chemical reactions.

Synthetic Applications

tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for multiple chemical transformations, including:

- Aldol Condensation : The formyl group can participate in aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.

- Wittig Reaction : This reaction can be employed to create alkenes by reacting with phosphonium ylides.

- Knoevenagel Condensation : The compound can be used to synthesize α,β-unsaturated carbonyl compounds through condensation with active methylene compounds.

These reactions facilitate the development of complex molecules with potential biological activities.

Research indicates that compounds containing indole structures often exhibit significant biological activities. Specifically, this compound has shown promise in several areas:

- Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. Compounds similar to this compound have been studied for their effects on various cancer cell lines, demonstrating potential as anticancer agents.

- Anti-inflammatory Properties : Some studies suggest that indole derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.

- Antimicrobial Effects : The indole scaffold is associated with antimicrobial properties, which could be explored further with this compound.

Case Studies and Research Findings

Several studies highlight the applications of this compound in drug discovery:

-

Synthesis of Novel Indole Derivatives :

- Researchers have utilized this compound as a starting material for synthesizing novel indole derivatives with enhanced biological activity. These derivatives have been tested for their efficacy against various diseases, including cancers and infections.

-

Mechanistic Studies :

- Investigations into the binding affinities of this compound with specific proteins have provided insights into its mechanism of action. Understanding these interactions is crucial for designing more effective therapeutic agents.

-

Pharmacological Profiling :

- Comprehensive pharmacological studies have been conducted to evaluate the safety and efficacy profiles of derivatives synthesized from this compound. These studies are essential for advancing candidates into clinical trials.

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The formyl group at position 3 of the indole ring enables diverse transformations:

Nucleophilic Addition Reactions

-

Grignard Reagent Addition :

The aldehyde reacts with Grignard reagents (e.g., MeMgBr) to form secondary alcohols. For example:Yields typically exceed 75% under anhydrous THF conditions at −20°C.

Oxidation to Carboxylic Acid

-

Jones Reagent (CrO₃/H₂SO₄) :

Oxidizes the aldehyde to a carboxylic acid in 68–72% yield.

Mechanism :

Benzyloxy Group Transformations

The 5-benzyloxy substituent participates in protective group chemistry:

Hydrogenolysis

-

H₂/Pd-C in Ethanol :

Cleaves the benzyl ether to yield a phenol derivative (5-hydroxyindole):

tert-Butyl Carbamate Deprotection

The Boc group is cleaved under acidic conditions:

Trifluoroacetic Acid (TFA) Treatment

-

TFA/DCM (1:1 v/v) :

Removes the Boc group to generate a free indole NH:

Cross-Coupling Reactions

The indole core facilitates metal-catalyzed couplings:

Buchwald–Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C.

Substitutes halogenated indoles with amines (e.g., morpholine):

Condensation Reactions

The aldehyde engages in condensation to form heterocycles:

Spectroscopic Characterization

Comparison with Similar Compounds

Key Observations:

- Reactivity : The 3-formyl group enables nucleophilic additions (e.g., reductive amination in ), while the Boc group stabilizes the indole nitrogen during synthesis .

- Crystallinity : Methoxy derivatives (e.g., 5-methoxy) often exhibit better crystallinity due to smaller substituents, facilitating structural analysis via X-ray diffraction (SHELX programs are commonly employed for such studies) .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate generally involves a multi-step approach:

Step 1: Introduction of the benzyloxy group at the 5-position of the indole ring. This is commonly achieved by nucleophilic substitution or palladium-catalyzed cross-coupling reactions starting from a 5-haloindole derivative.

Step 2: Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine and a catalyst like DMAP (4-dimethylaminopyridine).

Step 3: Formylation at the 3-position of the indole ring. This is typically performed via directed lithiation or electrophilic substitution using formylating agents under controlled conditions.

Step 4: Purification of the final compound using chromatographic techniques.

This sequence ensures regioselective functionalization and protection, which is critical for obtaining the target molecule with high purity and yield.

Detailed Synthetic Route

Reaction Conditions and Optimization

Solvent Choice: Dichloromethane (DCM) is preferred for Boc protection due to its inertness and ability to dissolve reactants effectively.

Temperature Control: Boc protection and formylation steps are usually performed at room temperature (20–25 °C) to avoid side reactions.

Catalysts and Bases: DMAP acts as an acylation catalyst, while triethylamine serves as a base to neutralize generated acids during Boc protection.

Scale-Up Considerations: Flow microreactor systems have been reported for industrial-scale synthesis to improve reaction efficiency and sustainability.

Research Findings and Characterization

Spectroscopic Characterization

¹H NMR: The tert-butyl group shows a characteristic singlet at δ ~1.6 ppm. Aromatic protons from the benzyloxy group resonate at δ 7.2–7.4 ppm. The formyl proton appears downfield around δ 9.8–10.0 ppm.

¹³C NMR: The carbamate carbonyl carbon resonates near δ 165 ppm, while the formyl carbon appears around δ 190–195 ppm.

Mass Spectrometry (HRMS/LCMS): Molecular ion peak [M+H]+ observed at m/z consistent with the molecular weight of this compound (~C22H23NO4, exact mass ~365 g/mol).

These data confirm the structure and purity of the synthesized compound.

Purification Techniques

Column Chromatography: Silica gel with solvent gradients (n-pentane:ethyl acetate) is effective for separating the product from impurities.

Recrystallization: Using EtOAc/hexane mixtures yields high-purity crystals suitable for further applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed cross-coupling + Boc protection + formylation | 5-bromoindole | Benzyl alcohol, Boc₂O, DMAP, triethylamine, formylating agent | DCM, RT, 1 h for Boc; formylation at RT | 60-70% overall | Regioselective, scalable, widely used |

| Directed lithiation + Boc protection + formylation | Indole derivative | n-BuLi, Boc₂O, DMAP, triethylamine, DMF | THF, 0–25 °C | Moderate to good | Requires strict anhydrous conditions |

Q & A

Q. What established synthetic methodologies are used to introduce the formyl group at the 3-position of tert-butyl-protected indole derivatives?

The formylation of indole derivatives typically employs electrophilic substitution reactions. For example, the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions is a common approach. In analogous syntheses, formylation of bromoindole derivatives has been achieved with 97% yield via refluxing in ethanol without further purification . Additionally, condensation reactions involving 3-formylindole carboxylates with thiourea derivatives under acetic acid/sodium acetate reflux conditions (2.5–3 h) are effective for functionalizing the formyl group .

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, reflux | ~97% | |

| Acetic Acid Condensation | Acetic acid, NaOAc, reflux (3 h) | Not reported |

Q. Which spectroscopic techniques are recommended for characterizing the benzyloxy and Boc protecting groups?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm. The benzyloxy group’s aromatic protons resonate between 7.2–7.5 ppm, with distinct splitting patterns .

- ¹³C NMR : The carbonyl carbon of the Boc group is observed at ~155 ppm, while the benzyloxy quaternary carbon appears at ~70 ppm .

Advanced Research Questions

Q. How can researchers mitigate side reactions during benzyloxy group introduction (e.g., over-alkylation or cleavage)?

- Controlled Reaction Conditions : Use benzyl bromide or chloride with a mild base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C to minimize over-alkylation .

- Protection-Deprotection Strategy : Introduce the benzyloxy group early in the synthesis and monitor via TLC to prevent premature cleavage during subsequent steps (e.g., Boc deprotection) .

- Catalytic Hydrogenation Avoidance : Substitute hydrogenation-sensitive steps with acid-labile protecting groups if benzyloxy retention is critical .

Q. How does the electronic environment of the indole ring influence the reactivity of the 3-formyl group?

The electron-rich indole ring (due to the pyrrole-like nitrogen) activates the 3-position for electrophilic substitution. The formyl group, being electron-withdrawing, further directs incoming electrophiles to the 5- or 7-positions. For example, in cross-coupling reactions, the 3-formyl group enhances the reactivity of adjacent halogens (e.g., bromine at C-5) by stabilizing transition states through resonance . Steric hindrance from the tert-butyl group at N-1 may limit accessibility to the 2-position .

Q. What strategies resolve contradictory data between NMR and X-ray crystallography during structural elucidation?

- Dynamic Effects in NMR : Tautomerism or rotational isomerism in solution (e.g., formyl group rotation) may cause NMR signal splitting. Variable-temperature NMR (VT-NMR) can identify dynamic processes .

- Crystal Packing Effects : X-ray structures represent the solid state, whereas NMR reflects solution conformations. Compare data with computational models (DFT) to reconcile differences .

- Multi-Technique Validation : Use HRMS for molecular formula confirmation and 2D NMR (COSY, NOESY) to assign coupling interactions unambiguously .

Q. How can the Boc group be selectively removed without affecting the benzyloxy substituent?

- Acidic Conditions : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 h. The benzyloxy group remains intact under these mild conditions .

- Monitoring : Track deprotection progress via TLC (hexane/EtOAc eluent) and confirm by loss of the Boc carbonyl peak in IR .

| Deprotection Method | Conditions | Selectivity |

|---|---|---|

| TFA/DCM | 0°C, 1–2 h | Boc removed; benzyloxy stable |

| H₂/Pd-C | Room temperature, 12 h | Benzyloxy cleaved |

Methodological Considerations for Data Contradictions

- Synthetic Yield Discrepancies : Optimize reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE). For example, Grignard reagent addition to indole aldehydes requires strict temperature control (0°C to room temperature) to prevent side reactions .

- Biological Activity Variability : Perform structure-activity relationship (SAR) studies by systematically modifying the benzyloxy or formyl groups. Compare IC₅₀ values across derivatives to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.